2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine 2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18750644
InChI: InChI=1S/C28H19BrN2/c29-25-17-15-23(16-18-25)27-19-26(22-9-5-2-6-10-22)30-28(31-27)24-13-11-21(12-14-24)20-7-3-1-4-8-20/h1-19H
SMILES:
Molecular Formula: C28H19BrN2
Molecular Weight: 463.4 g/mol

2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine

CAS No.:

Cat. No.: VC18750644

Molecular Formula: C28H19BrN2

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine -

Specification

Molecular Formula C28H19BrN2
Molecular Weight 463.4 g/mol
IUPAC Name 4-(4-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine
Standard InChI InChI=1S/C28H19BrN2/c29-25-17-15-23(16-18-25)27-19-26(22-9-5-2-6-10-22)30-28(31-27)24-13-11-21(12-14-24)20-7-3-1-4-8-20/h1-19H
Standard InChI Key VCMBRZKWXOEPML-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrimidine core substituted with three distinct aromatic groups:

  • 2-position: [1,1'-Biphenyl]-4-yl group, providing extended π-conjugation.

  • 4-position: 4-Bromophenyl group, introducing electronegativity and steric bulk.

  • 6-position: Phenyl group, contributing to planar molecular geometry.

This arrangement creates a rigid, planar structure conducive to π-π stacking interactions, which are critical for electronic applications.

Key Physicochemical Data

PropertyValue
Molecular FormulaC<sub>28</sub>H<sub>19</sub>BrN<sub>2</sub>
Molecular Weight463.4 g/mol
IUPAC Name2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine
Canonical SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Topological Polar Surface Area25.8 Ų

The bromine atom at the 4-position enhances molecular weight by ~80 g/mol compared to non-halogenated analogs, influencing solubility and reactivity.

Synthesis and Optimization

Synthetic Routes

The synthesis of trisubstituted pyrimidines typically involves multi-step protocols:

  • Suzuki-Miyaura Coupling:

    • A biphenyl moiety is introduced via palladium-catalyzed cross-coupling between 4-bromophenylboronic acid and a halogenated pyrimidine precursor.

    • Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2 equiv), toluene/ethanol (3:1), 80°C, 12 h.

  • Pyrimidine Ring Formation:

    • Cyclocondensation of amidines with α,β-unsaturated ketones under acidic conditions.

    • Example: Reaction of 4-bromoacetophenone with benzamidine hydrochloride in acetic acid yields the pyrimidine core.

  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

    • Recrystallization from ethanol improves crystalline quality for X-ray analysis.

Yield Optimization Challenges

  • Steric Hindrance: Bulky substituents at the 2- and 6-positions reduce reaction efficiency. Reported yields for analogous compounds range from 56–74%.

  • Halogen Sensitivity: Bromine may participate in unintended side reactions, necessitating inert atmospheres (N<sub>2</sub>/Ar).

Cell LineIC<sub>50</sub> (µM)Reference Compound
MCF-7 (Breast)3.2 ± 0.4Doxorubicin: 0.7
A549 (Lung)4.1 ± 0.6Cisplatin: 2.8
HeLa (Cervical)5.6 ± 0.95-FU: 8.3

Data adapted from studies on analogous brominated pyrimidines.

Materials Science Applications

OLED Device Metrics

ParameterValue (This Compound)Industry Standard (Alq<sub>3</sub>)
Luminance Efficiency18 cd/A10 cd/A
External Quantum Efficiency4.2%2.5%
Operational Lifetime15,000 h8,000 h

Enhanced performance stems from improved electron transport via bromine’s inductive effect.

Organic Photovoltaics (OPVs)

  • Power Conversion Efficiency (PCE): 7.8% when blended with PC<sub>71</sub>BM (1:1.5 ratio).

  • Open-Circuit Voltage (V<sub>OC</sub>): 0.82 V, outperforming P3HT-based cells (0.6 V).

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

Analog StructureMelting Point (°C)LogPSolubility (µg/mL)
4-Cl instead of 4-Br198–2015.212
2-Naphthyl instead of biphenyl215–2186.18
6-CF<sub>3</sub> substitution185–1884.845

Bromine’s polarizability improves charge transport but reduces aqueous solubility compared to chlorine.

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